molecular formula C10H6FNO2S B13207648 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid

Cat. No.: B13207648
M. Wt: 223.23 g/mol
InChI Key: QZBASFHUBRHAEV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluorobenzaldehyde with thiosemicarbazide can lead to the formation of the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are common practices to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiazole ring.

    Thiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the fluorophenyl group.

    3-(4-Fluorophenyl)-1,2-thiazole-4-carboxylic acid: Similar structure with the fluorine atom in a different position.

Uniqueness

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl group and the combination of functional groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)

InChI Key

QZBASFHUBRHAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NSC=C2C(=O)O

Origin of Product

United States

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